Cellulose, hydroxybutyl methyl ether

Description

Foundational Significance and Research Landscape

Cellulose (B213188) ethers, as a class, are foundational materials in both industrial and academic research, celebrated for their versatility and renewability. mdpi.com Their significance stems from a unique combination of properties derived from the modification of the natural cellulose backbone. mdpi.com These polymers are non-toxic, biocompatible, and biodegradable, making them highly valuable in fields ranging from pharmaceuticals to construction materials. mdpi.comresearchgate.netihpmc.com

The research landscape for cellulose ethers is vast, driven by their ability to control rheology, retain water, form films, and act as adhesives. ihpmc.comresearchgate.net In academic studies, Hydroxybutyl Methyl Ether Cellulose is recognized for its utility as a thickener, binder, and film-forming agent in sectors like personal care products and pharmaceuticals. Its excellent film-forming, emulsifying, dispersing, and lubricating abilities are key characteristics investigated by researchers. surfactant.top

The core of cellulose ether research lies in understanding the relationship between chemical structure—such as the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxybutyl groups—and the resulting physical properties. nih.gov These properties include solubility, viscosity, and thermal behavior. qianhaochem.comcelluloseether.com For instance, research on the closely related HPMC demonstrates that higher molecular weights and concentrations typically lead to higher viscosity solutions. qianhaochem.comhpmcsupplier.com Academic inquiry into Hydroxybutyl Methyl Ether Cellulose and its counterparts aims to tailor these properties for specific, sophisticated applications, such as controlled drug delivery, where the polymer matrix can regulate the release of active ingredients. researchgate.netdavidpublisher.com

Historical Trajectories of Cellulose Ether Scholarly Inquiry

The scholarly journey into cellulose ethers is over a century old, beginning with fundamental chemical modifications of cellulose. The timeline below captures key moments in the evolution of cellulose ether research and production, which provides the historical context for the study of compounds like Hydroxybutyl Methyl Ether Cellulose.

Key Historical Developments in Cellulose Ether Research

| Year | Milestone | Significance |

|---|---|---|

| 1838 | Anselme Payen discovers and isolates cellulose. wikipedia.orgacscell.org | This foundational discovery identified the raw material for all subsequent cellulose derivatives. |

| 1905 | Suida reports the first etherification of cellulose. celluloseether.com | This marked the beginning of the chemical synthesis of cellulose ethers. |

| 1912 | A patent for cellulose ether compositions is issued. | This signaled the start of commercial interest in these new materials. |

| 1918 | Carboxymethyl cellulose (CMC) is first synthesized by Jansen. celluloseether.com | The development of one of the most commercially significant ionic cellulose ethers. |

| 1920 | Hydroxyethyl cellulose (HEC) is obtained by Hubert. celluloseether.com | The synthesis of a key non-ionic cellulose ether. |

| 1920s | Commercial production of Carboxymethyl cellulose begins in Germany. celluloseether.com | The transition from laboratory synthesis to industrial-scale application. |

| 1937-1938 | Industrial production of Methylcellulose (B11928114) (MC) and HEC starts in the United States. melacoll.comcelluloseether.com | This established the U.S. as a major producer and innovator in the field. |

| 1945 | Sweden begins producing water-soluble Ethyl Hydroxyethyl Cellulose (EHEC). celluloseether.com | Expansion of the variety of commercial cellulose ethers. |

| Post-1945 | Rapid expansion of cellulose ether production in Western Europe, the US, and Japan. celluloseether.com | The global market for cellulose ethers grows significantly. |

This historical progression from basic discovery to industrial production and global expansion has paved the way for the synthesis and investigation of a wide array of cellulose derivatives, including Hydroxybutyl Methyl Ether Cellulose.

Evolving Research Paradigms for HPMC

While direct research on Hydroxybutyl Methyl Ether Cellulose is limited, the evolving research paradigms for the closely related and widely studied Hydroxypropyl Methylcellulose (HPMC) indicate the future direction for all mixed cellulose ethers. Modern research is moving beyond simple applications and exploring more complex and "smart" material designs.

One of the most dynamic areas of research is in advanced drug delivery systems . hlhpmc.comhlhpmc.com Scientists are engineering HPMC-based hydrogels and matrices for controlled-release formulations, which allow for the sustained delivery of therapeutic agents over extended periods. mdpi.comresearchgate.net Its mucoadhesive properties, which allow it to bind to mucous membranes, are also being exploited for targeted drug delivery. mdpi.com

Nanotechnology represents another significant research frontier. hlhpmc.com Researchers are creating HPMC-based nanoparticles and nanofibers to improve drug solubility, enhance bioavailability, and enable targeted delivery to specific cells or tissues. nih.gov These nano-formulations hold the potential to revolutionize treatments for various diseases. hlhpmc.com

The development of smart and responsive materials is also a key paradigm. hlhpmc.com Scientists are modifying HPMC to create polymers that change their properties in response to external stimuli like temperature or pH. hlhpmc.com This could lead to intelligent drug delivery systems that release their payload only when specific physiological conditions are met.

Furthermore, there is a strong push towards sustainability and green chemistry . hlhpmc.com This includes research into more environmentally friendly manufacturing processes for cellulose ethers, such as using novel green solvents like ionic liquids to reduce pollution. google.com There is also increasing interest in utilizing alternative, renewable sources of cellulose beyond traditional wood pulp and cotton, including waste biomass. hlhpmc.comresearchgate.net

Finally, research continues into blending cellulose ethers like HPMC with other polymers to create composite materials with enhanced mechanical strength, stability, or other tailored properties for specific and demanding applications. hlhpmc.com

Properties and Applications of Common Cellulose Ethers

To better understand the context of Hydroxybutyl Methyl Ether Cellulose, the following table compares it with other common cellulose ethers.

| Cellulose Ether | Abbreviation | Key Properties | Common Research Applications |

| Methylcellulose | MC | Soluble in cold water, forms firm gels upon heating, good film-former. ihpmc.com | Thickener in foods and cosmetics, tablet coatings, rheology modifier. celluloseether.comresearchgate.net |

| Hydroxypropyl Methylcellulose | HPMC | Soluble in cold water, forms soft gels on heating, excellent film-former, good water retention. mdpi.comqianhaochem.com | Controlled-release drug delivery, construction materials, food thickener, ophthalmic solutions. hlhpmc.comrjptonline.orgyoungcel.com |

| Hydroxyethyl Cellulose | HEC | Soluble in hot and cold water, non-gelling, good thickening efficiency. celluloseether.com | Thickener in paints and personal care products, oil drilling fluids. hpmcsupplier.com |

| Carboxymethyl Cellulose | CMC | Anionic, soluble in hot and cold water, high viscosity, good binder. researchgate.netcelluloseether.com | Food stabilizer, detergent additive, paper and textile sizing, pharmaceutical binder. celluloseether.comresearchgate.net |

| Hydroxybutyl Methyl Cellulose | HBMC | Soluble in water, film-forming, emulsifying, dispersing, and lubricating abilities. surfactant.top | Thickener, binder, and film-former in personal care products and pharmaceuticals. parchem.com |

Structure

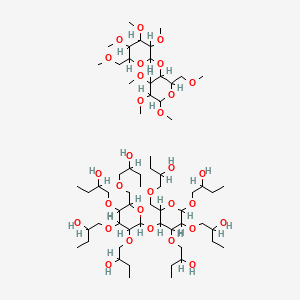

2D Structure

Properties

CAS No. |

9041-56-9 |

|---|---|

Molecular Formula |

C64H124O30 |

Molecular Weight |

1373.6 g/mol |

IUPAC Name |

2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[3,4,5-tris(2-hydroxybutoxy)-6-[4,5,6-tris(2-hydroxybutoxy)-2-(2-hydroxybutoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]butan-2-ol |

InChI |

InChI=1S/C44H86O19.C20H38O11/c1-9-27(45)17-53-25-35-37(55-19-29(47)11-3)39(56-20-30(48)12-4)42(59-23-33(51)15-7)44(62-35)63-38-36(26-54-18-28(46)10-2)61-43(60-24-34(52)16-8)41(58-22-32(50)14-6)40(38)57-21-31(49)13-5;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h27-52H,9-26H2,1-8H3;11-20H,9-10H2,1-8H3 |

InChI Key |

RPZANUYHRMRTTE-UHFFFAOYSA-N |

SMILES |

CCC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(CC)O)OCC(CC)O)OCC(CC)O)COCC(CC)O)OCC(CC)O)OCC(CC)O)OCC(CC)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

Canonical SMILES |

CCC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(CC)O)OCC(CC)O)OCC(CC)O)COCC(CC)O)OCC(CC)O)OCC(CC)O)OCC(CC)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |

Other CAS No. |

9041-56-9 |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization Chemistry

Mechanistic Investigations of HPMC Synthesis Pathways

The synthesis of HPMC is a multi-step process, primarily involving the alkalization of cellulose (B213188) and subsequent etherification. Research into the mechanisms of these pathways aims to optimize reaction efficiency and tailor the polymer's characteristics for specific applications.

Alkalization is a crucial preparatory step in HPMC synthesis where cellulose is treated with an alkaline solution, typically sodium hydroxide (B78521) (NaOH). kimacellulose.comkimachemical.com This process, also known as mercerization, serves to activate the cellulose by swelling the fibers and disrupting the crystalline structure, which increases the accessibility of the hydroxyl groups for the subsequent etherification reaction. kimachemical.comsleochem.com The effectiveness of this activation is paramount for achieving a uniform reaction. sleochem.com

Following alkalization, the activated alkali cellulose undergoes etherification. This is the core chemical modification step where methyl and hydroxypropyl groups are introduced. The reaction is typically carried out by reacting the alkali cellulose with methyl chloride and propylene (B89431) oxide. kimacellulose.comkimachemical.com Alternative methylating agents such as dimethyl sulfate (B86663) can also be employed. atlantis-press.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the cellulose alkoxide (formed during alkalization) on the etherifying agents.

The kinetics of the etherification process are complex due to the simultaneous or sequential nature of the methylation and hydroxypropylation reactions. kimachemical.com These two reactions exhibit different dependencies on temperature. kemoxcellulose.com The hydroxypropylation reaction can proceed at a moderate rate at temperatures around 30°C and accelerates significantly at 50°C. kemoxcellulose.com In contrast, the methylation reaction is considerably slower at temperatures below 50°C and becomes more prominent at around 60°C. kemoxcellulose.com This difference in reaction rates at various temperatures allows for the control of the substitution pattern by carefully managing the temperature profile during the reaction. kemoxcellulose.com Some synthesis methods employ a sequential approach, where cellulose is first methylated to form methyl cellulose, which is then hydroxypropylated to yield HPMC. researchgate.netresearchgate.net Other patented techniques utilize a two-step etherification process at different temperatures to enhance the final product's properties. google.com The entire etherification process requires precise control over temperature, pressure, time, and reactant flow to ensure consistent product quality. kimachemical.com

The final properties of HPMC, such as its solubility and viscosity, are dictated by the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxypropyl groups. kimacellulose.comresearchgate.net Controlling these parameters is essential for producing HPMC with desired characteristics.

Several factors are manipulated to control the DS and MS:

Reagent Stoichiometry: The amounts of methyl chloride and propylene oxide added to the reaction are primary determinants of the final DS and MS. kimacellulose.com

Alkali Concentration: The concentration of NaOH used in the alkalization step directly influences the etherification efficiency and the ratio of substitution. A higher alkali concentration tends to favor methylation, leading to a higher methoxy (B1213986) content. Conversely, a lower alkali concentration can promote hydroxypropylation. kemoxcellulose.com

Reaction Temperature: As the kinetics of methylation and hydroxypropylation differ with temperature, controlling the reaction temperature is a critical tool for managing the substitution profile. kimachemical.comkemoxcellulose.com By maintaining the reaction at a specific temperature, one reaction can be favored over the other. kemoxcellulose.com

Catalyst: A basic catalyst, such as sodium hydroxide or sodium carbonate, is used to facilitate the hydroxypropylation reaction by activating the propylene oxide. kimachemical.com

Through careful adjustment of these parameters, the chemical structure of HPMC can be precisely tailored. kimacellulose.com

Biomass Precursor Selection and Chemical Pre-treatment Strategies

The starting material for HPMC synthesis is high-purity α-cellulose, which dictates the quality and characteristics of the final product.

Traditionally, HPMC is produced from purified wood pulp or cotton linters, which are rich sources of α-cellulose. kimacellulose.comkimachemical.comkimachemical.com However, there is growing research interest in utilizing alternative, sustainable biomass sources for HPMC production. Studies have successfully demonstrated the synthesis of HPMC from various non-traditional precursors:

Cassava Stems: Containing approximately 56.82% α-cellulose, cassava stems have been proven to be a viable raw material for HPMC synthesis, yielding a product with physicochemical properties comparable to commercial grades. atlantis-press.comatlantis-press.com

Betung Bamboo (Dendrocalamus asper): HPMC has been successfully synthesized from the α-cellulose of betung bamboo, with studies identifying the optimal reaction conditions to produce a polymer with properties similar to commercial HPMC. researchgate.netsemanticscholar.org

Other Agricultural Residues: Other sources like white jack bean hulls have also been investigated for HPMC production. atlantis-press.com

Regardless of the source, the raw biomass must undergo significant chemical pre-treatment. These processes typically include delignification to remove lignin (B12514952) and bleaching to remove any remaining impurities and color, thereby isolating the α-cellulose required for synthesis. kimachemical.comatlantis-press.comsleochem.com

The characteristics of the α-cellulose precursor significantly influence the properties of the resulting HPMC. kimacellulose.com Beyond the purity of the raw material, the inherent heterogeneity in the polymer's chemical structure plays a critical role in its functional performance. This chemical heterogeneity refers to the non-uniform distribution of methyl and hydroxypropyl substituents along the cellulose chain. researchgate.netnih.gov

Studies comparing different commercial batches of HPMC, even of the same specified grade, have revealed significant variations in performance, such as the rate of polymer release from pharmaceutical tablets. nih.gov This variability has been directly correlated with the heterogeneity of the substituent pattern. nih.gov It was found that polymers with a more heterogeneous distribution of substituents—meaning the presence of both highly substituted and weakly substituted regions within the same polymer chain—exhibited different functional behaviors. researchgate.netnih.gov This demonstrates that the macroscopic properties of HPMC are highly sensitive to the microscopic chemical composition, which is a direct consequence of the raw material source and the specific conditions of the synthesis process. researchgate.netnih.gov The quality of the initial α-cellulose is therefore a determining factor for the quality of the final HPMC product. atlantis-press.com

Precision Control of Chemical Substitution Patterns

The hallmark of HPMC's versatility lies in the degree and nature of the substitution of hydroxyl groups on the anhydroglucose (B10753087) backbone. The key parameters governing its properties are the Degree of Substitution (DS) by methyl groups and the Molar Substitution (MS) by hydroxypropyl groups. kimachemical.comkimacellulose.com The ability to fine-tune these parameters is critical for developing HPMC grades with specific characteristics.

Methodologies for Tailoring Degree of Substitution (DS) by Methyl Groups

The methylation of cellulose is a fundamental step in HPMC synthesis, typically achieved by reacting alkali cellulose with methyl chloride. kimacellulose.comhpmcsupplier.com The Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted with methyl groups per anhydroglucose unit, is a critical factor influencing the polymer's properties. kimachemical.comnih.gov Precise control over the DS of methyl groups is achieved by manipulating several key reaction parameters:

Ratio of Reactants: The molar ratio of methyl chloride to the anhydroglucose units is a primary determinant of the final DS. A higher concentration of the methylating agent generally leads to a higher degree of methylation.

Reaction Temperature: Temperature plays a crucial role in the kinetics of the etherification reaction. Careful control of the temperature profile throughout the reaction can influence the rate and extent of methylation. kimacellulose.com

Reaction Time: The duration of the reaction directly impacts the extent of methylation. Longer reaction times typically result in a higher DS, up to a certain equilibrium point. kimacellulose.com

Alkali Concentration: The concentration of the sodium hydroxide solution used to prepare the alkali cellulose affects the swelling of the cellulose fibers and the availability of hydroxyl groups for reaction, thereby influencing the efficiency of methylation.

A common strategy to achieve better control over the final product is a two-step synthesis process. researchgate.net In this approach, cellulose is first methylated to produce methylcellulose (B11928114) (MC). researchgate.net This intermediate product is then subjected to hydroxypropylation. This stepwise method can offer more precise control over the DS of the methyl groups before the introduction of the hydroxypropyl substituents. researchgate.net

| Methodology | Key Control Parameters | Impact on DS |

|---|---|---|

| One-Step Etherification | Ratio of Methyl Chloride to Cellulose | Higher ratio generally increases DS |

| Reaction Temperature | Influences reaction kinetics and extent of substitution | |

| Reaction Time | Longer duration typically leads to higher DS | |

| Alkali Concentration | Affects cellulose swelling and hydroxyl group accessibility | |

| Two-Step Synthesis | Isolation of Methylcellulose Intermediate | Allows for more precise control of methylation before hydroxypropylation |

Strategies for Modulating Molar Substitution (MS) by Hydroxypropyl Groups

Following methylation, or in a concurrent reaction, hydroxypropyl groups are introduced by reacting the cellulose derivative with propylene oxide. kimacellulose.com The Molar Substitution (MS) indicates the average number of moles of hydroxypropyl groups that have reacted per anhydroglucose unit. Since the hydroxypropyl group itself contains a hydroxyl group that can further react, the MS value can exceed 3. mdpi.com The modulation of MS is critical as it significantly impacts the polymer's hydrophilicity, solubility, and thermal properties. nih.gov Strategies to control the MS include:

Concentration of Propylene Oxide: Similar to methylation, the amount of propylene oxide used is a direct factor in determining the MS.

Catalyst Concentration: The etherification reaction is typically catalyzed by a base, such as sodium hydroxide. The concentration of the catalyst can influence the rate of hydroxypropylation. kimacellulose.com

Temperature and Pressure: The reaction with propylene oxide is often carried out under controlled temperature and pressure to manage the reaction rate and ensure efficient substitution.

Reaction Time: The duration of the hydroxypropylation step is carefully controlled to achieve the desired MS.

By carefully adjusting these parameters, manufacturers can produce a wide range of HPMC grades with varying MS values, tailored for specific applications. justia.com For instance, a higher MS generally leads to increased water solubility and a higher gelation temperature. kimachemical.commdpi.com

| Strategy | Key Control Parameters | Impact on MS |

|---|---|---|

| Reaction Condition Optimization | Concentration of Propylene Oxide | Higher concentration generally increases MS |

| Catalyst Concentration | Influences the rate of hydroxypropylation | |

| Temperature and Pressure | Affects reaction kinetics and efficiency | |

| Reaction Time | Longer duration typically leads to higher MS |

Research on Substituent Distribution Heterogeneity and its Implications

Beyond the average values of DS and MS, the distribution of these substituents along the cellulose backbone and between polymer chains is of paramount importance. nih.gov Industrially produced HPMC is often chemically heterogeneous, meaning the substituents are not uniformly distributed. sciopen.com This heterogeneity can lead to significant variations in the polymer's functional properties, even among batches with similar DS and MS values. nih.gov

Research has shown that a more heterogeneous or "block-like" distribution of substituents can significantly affect properties such as thermal gelation, surface activity, and viscosity. sciopen.com For example, HPMC with a more heterogeneous substitution pattern may exhibit a lower cloud point, which is the temperature at which the polymer solution becomes cloudy due to phase separation. researchgate.net This is attributed to the presence of more highly substituted, hydrophobic regions that aggregate at lower temperatures.

Analytical Techniques for Assessing Heterogeneity:

Enzymatic Degradation: This is a powerful technique to probe the heterogeneity of substitution. researchgate.net Endoglucanases can cleave the unsubstituted regions of the cellulose backbone, leaving behind the more highly substituted segments. Analysis of the degradation products provides insights into the distribution of substituents. researchgate.net

Chromatographic Methods: Techniques such as size-exclusion chromatography (SEC) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are used to analyze the products of enzymatic or acid hydrolysis, revealing information about the substituent distribution. researchgate.netnih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide detailed information about the average substitution and the distribution of substituents on the anhydroglucose units. nih.gov

The implications of this heterogeneity are significant in various applications. In the pharmaceutical industry, for instance, the drug release profile from an HPMC matrix can be influenced by the substituent pattern. nih.gov A more heterogeneous distribution can lead to different water hydration and gel formation characteristics, thereby altering the drug release kinetics. nih.gov Therefore, understanding and controlling substituent heterogeneity is a key area of ongoing research to ensure batch-to-batch consistency and predictable performance of HPMC-based products.

Advanced Chemical Modification and Functionalization Approaches

The hydroxyl groups remaining on the HPMC backbone, including those on the hydroxypropyl substituents, serve as reactive sites for further chemical modification. These advanced functionalization approaches aim to create novel HPMC derivatives with highly specialized properties for targeted research and industrial applications.

Investigations into Esterification for Novel HPMC Derivatives (e.g., HPMCAS, HPMCP)

Esterification is a widely employed method to modify HPMC, leading to the production of important pharmaceutical excipients such as HPMC Acetate Succinate (HPMCAS) and HPMC Phthalate (B1215562) (HPMCP). sciopen.combit.edu.cn

Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): This derivative is synthesized by reacting HPMC with acetic anhydride (B1165640) and succinic anhydride. sciopen.comgoogle.com The reaction is typically carried out in a solvent system, which can include glacial acetic acid or an acetone (B3395972)/pyridine mixture, often with a catalyst like sodium acetate. sciopen.com By varying the concentrations of the anhydrides, reaction temperature, and time, the degrees of acetylation and succinoylation can be controlled, leading to HPMCAS grades with different pH-dependent solubility profiles. sciopen.comgoogle.com These polymers are particularly valuable in the formulation of amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs. acs.org

Hydroxypropyl Methylcellulose Phthalate (HPMCP): HPMCP is produced through the esterification of HPMC with phthalic anhydride. hpmcsupplier.combit.edu.cn The reaction is commonly conducted in the presence of a catalyst, such as sulfuric acid or sodium acetate, and a solvent like glacial acetic acid. bit.edu.cnresearchgate.netgoogle.com The degree of phthalation is a critical parameter that determines the pH at which the polymer dissolves, making HPMCP an excellent material for enteric coatings of oral dosage forms. kimacellulose.combiosynth.com

| Derivative | Esterifying Agents | Typical Reaction Conditions | Key Application |

|---|---|---|---|

| HPMCAS | Acetic Anhydride, Succinic Anhydride | Solvent (e.g., glacial acetic acid, acetone/pyridine), Catalyst (e.g., sodium acetate) | Amorphous solid dispersions for enhanced drug solubility acs.org |

| HPMCP | Phthalic Anhydride | Solvent (e.g., glacial acetic acid), Catalyst (e.g., sulfuric acid, sodium acetate) | Enteric coatings for oral drug delivery kimacellulose.combiosynth.com |

Development of Targeted Functionalization for Specific Research Applications

Beyond esterification for pharmaceutical excipients, HPMC can be functionalized in various ways to create materials with tailored properties for specific research needs.

Crosslinking for Hydrogel Formation: HPMC can be chemically crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov Crosslinking agents like polyethylene (B3416737) glycol dichloride or citric acid can be used to form covalent bonds between HPMC chains. nih.govijper.org These hydrogels are extensively investigated for controlled drug delivery applications, as the crosslinking density can be tuned to control the swelling behavior and, consequently, the release rate of encapsulated therapeutic agents. nih.govoup.com

Graft Copolymerization: This technique involves attaching polymer chains of a different type onto the HPMC backbone. acs.org This "grafting from" or "grafting to" approach can be used to impart novel properties to the HPMC. youtube.comyoutube.com For example, grafting acrylamide (B121943) and diacetone acrylamide onto HPMC has been explored to create polymers with thermothickening properties for enhanced oil recovery. acs.org In the biomedical field, grafting other polymers can modify the surface properties of HPMC for applications in tissue engineering and regenerative medicine. nih.govnih.gov

Click Chemistry: The "click" chemistry paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for functionalizing HPMC. researchgate.netnih.gov By introducing azide (B81097) or alkyne groups onto the HPMC backbone, a wide variety of molecules with complementary functional groups can be "clicked" on. This approach has been used to attach fluorescent molecules like tetraphenylethylene (B103901) for sensing and bioimaging applications. researchgate.net

These advanced modification strategies highlight the remarkable versatility of HPMC as a platform for creating sophisticated materials. The ability to precisely control the chemical structure, from the initial substitution pattern to subsequent targeted functionalization, ensures that hydroxybutyl methyl ether cellulose will continue to be a subject of intensive research and a key component in the development of next-generation materials.

Process Engineering and Scalability Studies in the Synthesis of Cellulose, hydroxybutyl methyl ether

The industrial production of this compound, also known as Hydroxybutyl Methylcellulose (HBMC) or Methyl Hydroxybutyl Cellulose (MHBC), is a specialized branch of cellulose ether manufacturing. While detailed, specific process engineering data for HBMC is less prevalent in public literature compared to its close analogue, Hydroxypropyl Methylcellulose (HPMC), the fundamental principles of its synthesis, process control, and scalability can be outlined based on the established chemistry of cellulose etherification. The process is designed to chemically modify natural cellulose to introduce methyl and hydroxybutyl groups onto the cellulose backbone, yielding a polymer with tailored properties for applications such as thickeners, binders, and emulsion stabilizers. oxy.comhpa.gov.tw

The manufacturing process can be conceptually divided into several key stages: raw material preparation, alkalization, etherification, purification, and finishing. Scaling this process from the laboratory to industrial volumes presents significant engineering challenges, primarily related to ensuring reaction uniformity, managing heat and mass transfer, and achieving consistent product quality.

Core Synthesis and Reactor Engineering

The synthesis of HBMC involves the reaction of alkali cellulose with etherifying agents—methyl chloride for the methyl groups and, logically, a butylene-based reactant such as 1,2-butylene oxide for the hydroxybutyl groups. oxy.com This heterogeneous reaction (solid-liquid-gas) requires sophisticated reactor design to ensure efficient mixing and contact between the reactants.

Key process stages and engineering considerations include:

Alkalization: Purified cellulose, typically from wood pulp or cotton linters, is treated with a concentrated solution of sodium hydroxide. This step swells the cellulose fibers and activates the hydroxyl groups by converting them to more reactive alkoxide ions, forming alkali cellulose. The efficiency of this step is critical for the subsequent etherification reaction's uniformity.

Etherification: The alkali cellulose is reacted with the etherifying agents in a sealed, pressurized reactor. The control of reaction temperature, pressure, and reactant feed rates is paramount for controlling the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxybutyl groups. These substitution values dictate the final properties of the HBMC, such as its solubility and viscosity.

Reactor Design and Scalability: Industrial-scale production often employs large-volume reactors, such as kneaders or horizontal stirred-tank reactors, designed to handle the highly viscous and fibrous reaction mass. Key scalability challenges include:

Mass Transfer: Ensuring uniform distribution of the gaseous methyl chloride and liquid butylene oxide throughout the solid cellulose pulp is difficult. Inadequate mixing can lead to non-uniform substitution along the polymer chains and between different chains, resulting in inconsistent product quality.

Heat Transfer: The etherification reaction is exothermic. Efficient heat removal is crucial to prevent localized overheating, which can cause undesirable side reactions or degradation of the cellulose backbone. Large reactors have a lower surface-area-to-volume ratio, making heat management more complex and often requiring internal cooling coils or jacketed reactor walls.

Process Control: Maintaining precise control over temperature and pressure profiles in a large batch reactor is essential for reproducibility. The process must be carefully monitored to achieve the target molecular weight and degree of substitution.

The following table outlines the critical parameters that must be engineered and controlled for successful HBMC synthesis.

| Process Stage | Key Parameter | Engineering Significance | Typical Control Method |

|---|---|---|---|

| Alkalization | NaOH Concentration | Determines the degree of cellulose activation; impacts swelling and accessibility of hydroxyl groups. | Precise metering of concentrated caustic solution. |

| Temperature | Affects the rate and uniformity of alkali cellulose formation. | Jacketed vessel temperature control. | |

| Etherification | Reactant Ratio (Cellulose:NaOH:CH₃Cl:Butylene Oxide) | Primary determinant of the final Degree of Substitution (DS) and Molar Substitution (MS). | High-accuracy mass flow controllers and dosing systems. |

| Temperature Profile | Controls reaction kinetics and minimizes side reactions or polymer degradation. | Automated reactor heating/cooling systems. | |

| Reactor Pressure | Maintains gaseous reactants (methyl chloride) in the liquid phase for efficient reaction. | Pressure transducers and automated vent/feed valves. | |

| Mixing/Agitation Speed | Ensures homogeneity and improves heat/mass transfer within the viscous medium. | Variable speed drive on high-torque agitator. |

Downstream Processing and Quality Control

After the reaction is complete, the crude HBMC product contains by-products, primarily sodium chloride and glycols from the etherification agents. The downstream processing is designed to purify, dry, and mill the product to customer specifications.

Purification: The crude product is typically suspended in hot water. Since HBMC, like many cellulose ethers, exhibits inverse solubility, it is insoluble at higher temperatures, allowing salts and other impurities to be washed away.

Drying and Milling: The purified, wet HBMC is dried to a specific moisture content, often using flash dryers or drum dryers. The dried material is then milled to a fine powder with a controlled particle size distribution, which is critical for its performance in end-use applications.

Post-Synthesis Modification: In some processes, a high molecular weight polymer may be intentionally produced and subsequently depolymerized to create lower viscosity grades. One patented method describes treating a dry, high-viscosity cellulose ether powder, including hydroxybutyl methyl cellulose, with a hydrogen halide gas to reduce its molecular weight while inhibiting discoloration. google.com

The following table summarizes research findings and general principles applicable to the scalability of cellulose ether production, which are relevant to HBMC.

| Research Area | Finding/Principle | Impact on Scalability | Source Context |

|---|---|---|---|

| Reactor Technology | Transition from simple kneaders to advanced coulter or stirred-tank reactors improves mixing efficiency. | Enhances reaction uniformity and consistency in large batches, allowing for better control over final product properties. | General Cellulose Ether Production |

| Process Type | Gas-phase or slurry-phase processes can be employed, each with different engineering trade-offs in solvent handling and reactor design. | Choice of process impacts capital cost, solvent recovery systems, and operational complexity at industrial scale. | General Cellulose Ether Production |

| Purification | Continuous washing systems are more efficient for large-scale production than batch washing. | Improves throughput and reduces water consumption in the purification stage. | General Cellulose Ether Production |

| Molecular Weight Control | Controlled depolymerization of high-viscosity products can be an effective method to produce low-viscosity grades. google.com | Allows for a wider range of product offerings from a single primary reaction process, enhancing manufacturing flexibility. google.com | Cellulose Derivatives google.com |

Ultimately, the successful scaling of this compound production hinges on a robust process design that can manage complex reaction dynamics in a multiphase system to consistently produce a polymer with a specific molecular structure and physical properties.

Molecular Architecture, Conformational Dynamics, and Supramolecular Organization

Elucidation of HPMC Primary Structural Features

Hydroxypropyl methylcellulose (B11928114) (HPMC), also known as hypromellose, is a semisynthetic polymer derived from cellulose (B213188), a natural polysaccharide composed of D-glucose units linked by β-(1→4)-glycosidic bonds. atamanchemicals.com The fundamental molecular architecture of HPMC is based on this cellulose backbone, which is chemically modified through the etherification of the hydroxyl groups (-OH) on the anhydroglucose (B10753087) rings. atamanchemicals.comtenessy.comchemicalbook.com This modification introduces two types of substituent groups: methoxy (B1213986) (-OCH3) and hydroxypropyl (-CH2CHOHCH3), which are attached to the cellulose chain via ether linkages. atamanchemicals.comtenessy.com

The synthesis involves the reaction of alkali cellulose with methyl chloride and propylene (B89431) oxide. chemicalbook.com The properties and behavior of the resulting HPMC polymer are critically determined by the extent and distribution of these substitutions. tenessy.com Two key parameters are used to quantify this:

Degree of Substitution (DS): This refers to the average number of hydroxyl groups on the anhydroglucose unit that have been substituted with methoxy groups. atamanchemicals.comtenessy.com

Molar Substitution (MS): This represents the average number of hydroxypropyl groups that have reacted with each anhydroglucose unit. tenessy.comnih.gov

These structural modifications, particularly the introduction of hydrophilic hydroxypropyl groups, enhance the polymer's water solubility compared to natural cellulose. tenessy.comcellulosemanufacturer.com The specific DS and MS values, along with the polymer's molecular weight, govern its physicochemical properties, including viscosity, thermal behavior, and film-forming capabilities. tenessy.comcellulosemanufacturer.com

**3.2. Aqueous Solution Conformation and Flexibility Studies

The conformation of HPMC in aqueous solutions deviates significantly from the flexible, random-coil behavior typical of many synthetic polymers. acs.org Research indicates that HPMC molecules adopt more rigid and extended structures, a behavior largely dictated by their chain stiffness and molecular weight. nih.govrsc.org

The stiffness of a polymer chain is quantified by its persistence length (lp), a fundamental mechanical property that measures the polymer's bending rigidity. wikipedia.org For segments of the polymer shorter than the persistence length, the chain behaves essentially as a rigid rod. wikipedia.org

Early studies using small-angle X-ray scattering (SAXS) on HPMC with a degree of substitution (DS) of 1.8, a molar substitution (MS) of 0.13, and a weight-average molecular weight (Mw) of approximately 27 x 10³ g/mol reported a persistence length of 5.8 nm. rsc.org More recent and comprehensive investigations on HPMC samples (DS = 1.9, MS = 0.25) across a wide range of molecular weights have provided a more nuanced view. These studies suggest that for HPMC with a molecular weight greater than 100 kg/mol , the molecules behave as semiflexible rods with a significantly larger persistence length of approximately 100 nm. nih.govresearchgate.net This indicates a high degree of chain stiffness.

Reported Persistence Length of Hydroxypropyl Methylcellulose (HPMC)

| Molecular Weight (M_w) | Degree of Substitution (DS) | Molar Substitution (MS) | Persistence Length (l_p) | Source(s) |

| ~27 x 10³ g/mol | 1.8 | 0.13 | 5.8 nm | rsc.org |

| >100 kg/mol | 1.9 | 0.25 | ~100 nm | nih.govresearchgate.net |

Extensive research using techniques like static light scattering (SLS), small-angle neutron scattering (SANS), and small-to-wide angle neutron scattering (S-WANS) has demonstrated that HPMC molecules possess rather stiff, rigid rod-like conformations in aqueous solutions, particularly at temperatures below the gelation point. nih.govrsc.orgnih.gov This behavior is most pronounced for HPMC with a molecular weight (Mw) below 100 kg/mol . nih.govresearchgate.net

In this lower molecular weight range, the relationship between the radius of gyration (Rg) and molecular weight follows the proportionality Rg ∝ Mw^1.0, which is characteristic of rigid rod molecules. nih.govresearchgate.net Further structural elucidation has revealed that these rod-like particles are not simply extended linear chains. Instead, they possess a folded, hairpin-like structure. nih.govrsc.orgresearchgate.net This conformation results from the highly extended cellulose chain folding back on itself, a structure stabilized by strong hydrogen bonds facilitated by hydrated water molecules. rsc.org The average contour length of the polymer chain is approximately twice as long as the observed average length of the rod-like particle, providing strong evidence for this once-folded hairpin model. nih.govresearchgate.net As the molecular weight increases beyond 200 kg/mol , the behavior transitions towards that of a more typical semiflexible chain. nih.govresearchgate.net

Investigations into HPMC Supramolecular Assembly

Upon changes in conditions, such as an increase in temperature, individual HPMC molecules in an aqueous solution can undergo self-assembly to form larger, ordered supramolecular structures, ultimately leading to the formation of a three-dimensional gel network. nih.gov

The thermogelation of HPMC is a process of hierarchical self-assembly driven by intermolecular interactions. nih.gov As the temperature of an aqueous HPMC solution is raised, hydrophobic interactions become more dominant. This leads to the aggregation of individual HPMC molecules into larger assemblies. nih.gov These initial aggregates then associate further to form bundles with a fibrillar structure. nih.gov This self-assembly process, where molecules organize into one-dimensional nanostructures like fibrils, is a key step in the formation of the bulk gel. nih.gov The process is thermally reversible; upon cooling, the fibrillar structures disassemble, and the system returns to a solution state. nih.gov

The transition from a solution of fibrils to a continuous, macroscopic gel network relies on the formation of "junction zones". These zones act as physical cross-links that connect the fibrillar structures, creating the three-dimensional network responsible for the gel's elastic properties. researchgate.net While detailed analysis of these structures is complex, studies on the closely related methylcellulose suggest that the junctions can be considered thin, rod-like fringed-micellar crystallites. researchgate.net

The formation of the gel network is marked by a significant increase in the elastic modulus (G'), indicating that an elastic structure is being built. nih.gov The successful coalescence of hydrated polymer particles is essential to form a continuous and coherent diffusion barrier, which constitutes the gel layer. nih.gov Percolation theory suggests that a minimum concentration of the polymer is required to ensure that these individual particles can connect to form a continuous cluster, which is fundamental to the development of the gel layer's structural integrity. nih.gov

Theories of Microblock Structure and Molecular Association

The functionality of hydroxypropyl methylcellulose (HPMC) in various applications is deeply rooted in its molecular association in solution, which is often described by a microblock structure model. This model posits that the distribution of methyl and hydroxypropyl substituents along the cellulose backbone is not uniform, leading to the formation of regions with distinct properties.

Industrially produced HPMC is recognized as a chemically heterogeneous material. nih.govresearchgate.net This heterogeneity results in a "microblock" or "segmented" structure, characterized by areas that are highly substituted and more hydrophobic, interspersed with regions that are less substituted and more hydrophilic. researchgate.net The more heterogeneously substituted regions, particularly those with a higher number of non-degradable, highly substituted segments, are thought to drive the polymer's association behavior. researchgate.net

The primary mechanism governing molecular association is the hydrophobic interaction between the methyl groups. nih.govnih.gov As temperature increases in an aqueous solution, water molecules are released from the polymer chains, leading to increased hydrophobic interactions between the methoxy groups. ulb.ac.be This causes the polymer chains to aggregate, a phenomenon that can lead to phase separation, observed as clouding, and eventually thermal gelation. nih.govucc.ie

This association leads to the formation of reversible polymer structures or "gel-like components". nih.govnih.gov It is hypothesized that a heterogeneous substituent pattern facilitates these hydrophobic interactions, which in turn increases the solution's viscosity. nih.gov These structures can grow in size with increasing temperature and polymer concentration. nih.gov A proposed structural model for HPMC in certain gel systems suggests the formation of channels composed of an organic solvent, coated by surfactant molecules and a water layer. nih.gov This complex self-assembly is driven by the absorption of non-solvent molecules into the hydrophobic regions created by the propyl and methyl groups on the HPMC chains. nih.gov The interactions between HPMC and other molecules, like surfactants, can further influence this aggregation, with surfactant molecules binding to the hydrophobic parts of the polymer. ucc.ieresearchgate.net

Parametric Influences on HPMC Structural Organization

The supramolecular organization of HPMC is not static but is profoundly influenced by several key molecular parameters. These include the polymer's molecular weight, the degree and type of substitution on the anhydroglucose units, and the specific distribution of these substituents along the cellulose chain.

Effects of Molecular Weight on Fibrillar Dimensions and Network Morphology

In HPMC films, increasing the molecular weight can lead to the formation of honeycomb-like structures with smaller pores, creating a more compact and robust network. researchgate.net This enhanced network integrity contributes to improved mechanical properties, such as increased tensile strength and elongation at break. researchgate.net However, the crystalline integrity of HPMC/sodium citrate (B86180) films has been observed to decrease as the Mw of HPMC increases. researchgate.net

In aqueous solutions, the conformation of HPMC molecules is also strongly dependent on their molecular weight. Research combining various scattering techniques and viscosity measurements has revealed that HPMC with a low molecular weight (Mw < 100 kg mol⁻¹) behaves like rigid rod molecules. nih.gov As the molecular weight increases into a higher range (Mw > 100 kg mol⁻¹), the polymer chains adopt a more flexible conformation, behaving as semiflexible rods with a persistence length of approximately 100 nm. nih.gov This transition from rigid to semiflexible behavior influences the particle structure, with lower Mw HPMC forming folded, hairpin-like elongated rigid rod structures. nih.gov The erosion rate of HPMC-based matrix tablets is also affected, with formulations containing a larger proportion of high-molecular-weight HPMC exhibiting a slower erosion rate. researchgate.net

| HPMC Molecular Weight (Mw) | Observed Effect on Structure and Properties | Reference |

|---|---|---|

| Low (e.g., < 100 kg mol⁻¹) | Behaves as rigid rod molecules; forms folded, hairpin-like elongated structures. | nih.gov |

| High (e.g., > 100 kg mol⁻¹) | Behaves as semiflexible rods; slower erosion rate in matrix tablets. | nih.govresearchgate.net |

| Increasing Mw | Forms honeycomb structures with smaller holes and more compact porous network in films. | researchgate.net |

| Increasing Mw | Tensile strength and elongation of films increase. | researchgate.net |

| Increasing Mw | Crystalline integrity of HPMC/sodium citrate films decreases. | researchgate.net |

Impact of Substitution Degrees (DS, MS) on Polymer Conformation and Aggregation

The degree of substitution (DS) and molar substitution (MS) are fundamental parameters that define the chemical structure of HPMC and, consequently, its behavior in solution. The DS refers to the average number of hydroxyl groups on the anhydroglucose unit substituted by methyl groups, while the MS indicates the number of moles of hydroxypropyl groups per mole of anhydroglucose unit. ulb.ac.beunesp.br

These substitution values significantly influence the polymer's hydrophilicity/hydrophobicity balance. A higher DS, representing more methyl groups, increases the polymer's hydrophobicity. ulb.ac.benih.gov Conversely, a higher MS, representing more hydroxypropyl groups, tends to increase the polymer's hydrophilic character. ulb.ac.benih.gov This balance is crucial for properties like hydration capacity, thermal gelation, and aggregation. researchgate.netunesp.br

The aggregation behavior and the critical temperature for phase separation (the cloud point) are strongly correlated with the DS and MS. An increase in DS generally lowers the cloud point temperature, promoting aggregation at lower temperatures due to enhanced hydrophobic interactions. researchgate.netulb.ac.be Molecular dynamics simulations suggest that the oxygen atoms in HPMC have a low probability of forming hydrogen bonds, which may be due to shielding by the surrounding substituents. nih.gov This shielding effect, governed by the DS and MS, plays a role in the polymer's interaction with water and its aggregation tendencies. The conformation of HPMC in solution, and its ability to maintain supersaturation of certain compounds, has been linked to its aggregation status, which is in turn governed by the substitution pattern. nih.govresearchgate.net

| Parameter | Description | Impact on Conformation and Aggregation | Reference |

|---|---|---|---|

| Degree of Substitution (DS) - Methoxy | Average number of methyl groups per anhydroglucose unit. | Increases hydrophobicity. Higher DS tends to decrease the cloud point temperature, promoting aggregation. Affects film affinity for moisture and mechanical resistance. | ulb.ac.beunesp.brnih.gov |

| Molar Substitution (MS) - Hydroxypropyl | Average number of hydroxypropyl groups per anhydroglucose unit. | Increases hydrophilicity. Higher MS can lead to a faster swelling rate. The addition of even a small MS (e.g., 0.25) can significantly change the particle structure from rod-like to semiflexible. | ulb.ac.benih.govnih.gov |

Correlation between Substituent Distribution and Self-Assembly Behavior

Beyond the average values of DS and MS, the specific distribution or pattern of these substituents along the cellulose backbone is a critical factor influencing the self-assembly and functional properties of HPMC. nih.govresearchgate.net Batches of HPMC with nearly identical average chemical compositions (i.e., similar DS, MS, and molecular weight) can exhibit significantly different physical properties and solution behaviors due to variations in their substituent heterogeneity. nih.govresearchgate.net

A heterogeneous substitution pattern is believed to facilitate hydrophobic interactions, leading to the formation of reversible, gel-like polymer structures. nih.gov These structures can grow with increasing temperature, causing a notable increase in viscosity. nih.govnih.gov Studies have shown that HPMC with a more heterogeneous substitution pattern can have a different clouding behavior, characterized by a shallower slope on the clouding curve, compared to more homogeneously substituted batches. nih.govresearchgate.net This is attributed to the formation of these reversible structures. nih.gov

The self-assembly into layered structures has also been proposed, where HPMC influences the aggregation of other components, like microfibrillated cellulose, to create films with unique properties. researchgate.net Research has demonstrated a direct correlation between the heterogeneity in substituent distribution and the glass transition temperature (Tg), indicating that more heterogeneously substituted derivatives have stronger interactions between polymer chains. researchgate.net This heterogeneity can be more influential on the polymer's release rate from a matrix than the average degree of substitution, as the residue left during dissolution can be more heterogeneously substituted than the portion that dissolves. nih.gov This highlights that the distribution of substituents is a key parameter controlling the self-assembly and ultimate functionality of HPMC. researchgate.netnih.gov

Solution Thermodynamics and Phase Transition Phenomena

Academic Investigations of Thermoreversible Gelation

Thermoreversible gelation is a process where the polymer solution undergoes a transition from a liquid-like (sol) to a solid-like (gel) state upon heating, a process that can be reversed by cooling.

The thermo-gelation of cellulose (B213188), hydroxybutyl methyl ether, a type of hydroxypropyl methylcellulose (B11928114) (HPMC), is a complex, multi-step process. nottingham.ac.ukresearchgate.netmdpi.com At lower temperatures, the polymer chains are hydrated, with water molecules forming cage-like structures around the hydrophobic methoxy (B1213986) and hydroxybutyl groups. nih.gov As the temperature increases, the polymer chains gain kinetic energy, leading to the disruption of these organized water structures. This dehydration of the polymer chains exposes the hydrophobic segments.

The primary driving force for gelation is the hydrophobic association of these now-exposed methoxy and hydroxybutyl groups on different polymer chains. nih.govresearchgate.net This association leads to the formation of junction zones, creating a three-dimensional network structure that entraps the solvent and results in the formation of a gel. nih.gov Some studies also suggest that interchain hydrogen bonding between hydroxyl groups can play a role in the gelation process, in addition to hydrophobic interactions.

Recent research proposes a two-step mechanism for this phenomenon: an initial phase separation into polymer-rich and polymer-poor domains, followed by the formation and entanglement of fibrils from the polymer-rich phase to create the gel network.

The temperature at which gelation occurs and the rheological properties of the resulting gel are influenced by several factors:

Polymer Concentration: Higher concentrations of cellulose, hydroxybutyl methyl ether generally lead to a decrease in the gelation temperature. researchgate.net This is because the polymer chains are in closer proximity, facilitating the hydrophobic associations required for gel formation. The strength of the resulting gel also increases with concentration. researchgate.net

Molecular Weight: An increase in the molecular weight of the polymer generally leads to a lower gelation temperature and a more viscous gel. ihpmc.com Longer polymer chains have a higher probability of entanglement and forming junction zones.

Degree and Pattern of Substitution: The type, amount, and distribution of substituent groups along the cellulose backbone have a profound impact.

Methoxy Content: A higher degree of methoxy substitution results in a more hydrophobic polymer, leading to a lower gelation temperature. kimachemical.comkemoxcellulose.com

Substitution Pattern: A heterogeneous or "block-like" distribution of substituents can lead to the formation of reversible polymer structures that grow with temperature, affecting the viscosity and gelation behavior.

Additives: The presence of salts, surfactants, and other solutes can significantly alter the gelation temperature. nih.gov "Salting-out" salts, which are water-structure makers, tend to lower the gelation temperature by promoting hydrophobic interactions. Conversely, "salting-in" salts, which are water-structure breakers, can increase the gelation temperature. nih.gov Surfactants can interact with the hydrophobic segments of the polymer, influencing the aggregation process and thus the gelation temperature. nih.gov

The rheological transition from a solution to a gel is characterized by the crossover of the storage modulus (G') and the loss modulus (G''). Initially, in the sol state, G'' is greater than G'. As the temperature increases and the gel network forms, G' increases more rapidly and eventually surpasses G'', indicating the transition to a more elastic, gel-like structure.

Interactive Data Table: Factors Influencing Gelation Temperature of HPMC Solutions

| Factor | Change | Effect on Gelation Temperature | Reference |

| Polymer Concentration | Increase | Decrease | researchgate.net |

| Molecular Weight | Increase | Decrease | ihpmc.com |

| Methoxy Content | Increase | Decrease | kimachemical.comkemoxcellulose.com |

| Hydroxypropyl Content | Increase | Decrease | kimachemical.comresearchgate.net |

| Additives (Salting-out) | Addition | Decrease | nih.gov |

| Additives (Salting-in) | Addition | Increase | nih.gov |

The thermoreversible gelation of this compound is an endothermic process, as confirmed by differential scanning calorimetry (DSC) studies which show a positive enthalpy change (ΔH). nih.gov This indicates that heat is absorbed from the surroundings during gelation. The primary contribution to this endothermic event is the energy required to break the structured water molecules (cages) surrounding the hydrophobic groups of the polymer chains. nih.gov

While specific values can vary depending on the exact polymer characteristics and experimental conditions, studies on HPMC have shown that both ΔH and ΔS increase with increasing concentrations of salting-out salts. nih.gov

Interactive Data Table: Thermodynamic Parameters of HPMC Gelation with Additives

| Additive (Concentration) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Reference |

| NaCl (Increasing) | Increases | Increases | nih.gov |

| NaI (Increasing) | Initial increase, then decrease | Initial increase, then decrease | nih.gov |

| NaSCN (Increasing) | Initial increase, then decrease | Initial increase, then decrease | nih.gov |

Research on Clouding and Phase Separation Mechanisms

As the temperature of an aqueous solution of this compound is raised, it reaches a point where the solution becomes visibly turbid. This phenomenon, known as the cloud point, is a manifestation of macroscopic phase separation.

The cloud point temperature (CPT) is the temperature at which the polymer starts to phase separate from the solution, leading to turbidity. This occurs because the polymer becomes less soluble as the temperature increases, a characteristic known as lower critical solution temperature (LCST) behavior. The primary determinants of the CPT include:

Polymer Concentration: The CPT is generally dependent on the polymer concentration, although for some HPMC types, it can be relatively independent over a certain concentration range. core.ac.uk

Molecular Weight: An increase in molecular weight generally leads to a lower CPT. ashland.com

Degree of Substitution: A higher degree of hydrophobic substitution (methoxy and hydroxybutyl groups) typically results in a lower CPT. ucc.ie Different types of HPMC (e.g., 2910, 2208) exhibit different cloud points due to their varying substitution levels. ashland.com For instance, HPMC type 2910 generally has a lower cloud point than type 2208. ashland.com

Additives: Similar to gelation, salts and other additives can significantly affect the CPT. Salting-out agents lower the CPT, while salting-in agents increase it. ucc.ie Surfactants can increase the CPT by solubilizing the hydrophobic parts of the polymer. ucc.ie

Interactive Data Table: Cloud Point Temperatures for Different HPMC Types

| HPMC Type | Typical Cloud Point (°C) | Reference |

| MC | 55-60 | ashland.com |

| HPMC Type 2910 | 60-70 | ashland.com |

| HPMC Type 2208 | 70-80 | ashland.com |

The pattern of substitution along the cellulose chain, not just the average degree of substitution, plays a critical role in the phase behavior. Research has shown that HPMC batches with a more heterogeneous or block-wise distribution of substituents exhibit different clouding behavior compared to those with a more homogeneous distribution.

Heterogeneously substituted polymers tend to form associative structures in solution, and the slope of the clouding curve (turbidity versus temperature) for these polymers can be much shallower. ashland.com This indicates a more gradual phase separation process. The presence of highly substituted, more hydrophobic blocks can act as nuclei for aggregation, influencing the onset and progression of phase separation. In contrast, homogeneously substituted polymers tend to have a sharper, more defined cloud point transition. This structural nuance highlights the complexity of predicting the solution behavior of these polymers based on average properties alone.

Hydration Kinetics and Dissolution Dynamics

The process by which this compound (HPMC) dissolves in an aqueous medium is a complex phenomenon involving the hydration of polymer chains, swelling, and the eventual disentanglement of these chains into a solution. The kinetics of this process are critical for many of its applications.

Interfacial Water-Polymer Interaction Energy Studies

The interaction between water molecules and the HPMC polymer chain at the interface is the initial and one of the most crucial steps in the dissolution process. When HPMC is dispersed in water, hydrogen bonds form between the hydroxyl groups on the polymer and the surrounding water molecules. researchgate.net The nature of these interactions is influenced by the polymer's structure, particularly the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxypropyl groups. ulb.ac.be HPMC samples with a high degree of substitution (DS) tend to be more hydrophobic, while those with high molar substitution (MS) are more hydrophilic. ulb.ac.be

Studies on related cellulose ethers show that the polymer adsorbs at interfaces, such as the air-water or solid-water interface, forming trains and loops. mdpi.comresearchgate.net The surface tension of an HPMC aqueous solution is dependent on the conformation of the molecular chains at the interfacial area. researchgate.net Research on other polymer hydrogels indicates that upon water absorption, stronger water-polymer hydrogen bonds can form, leading to the breakage of existing polymer-polymer hydrogen bonds. mdpi.com This interaction is fundamental to the hydration process. For instance, in studies involving cellulose nanocrystals, the introduction of water at the interface can significantly alter the interfacial adhesion energy, demonstrating the powerful role of water-polymer interactions. northwestern.edu The addition of certain solutes can further modify these interactions; for example, naproxen (B1676952) sodium was found to increase the fraction of water bound to HPMC, suggesting the drug participates in ordering the water structure and forming a three-dimensional network. nih.gov This results in an increase in the number of water layers involved in the hydration shell, from approximately 1.5 layers for HPMC gel alone to 2.2 layers for the HPMC-drug system. nih.gov

Factors Governing Hydration Rate and Polymer Swelling

The rate of hydration and the extent of polymer swelling are governed by several intrinsic and extrinsic factors. Key among these are the polymer's molecular weight, the degree and type of substitution, and the properties of the solvent, such as pH. ulb.ac.beicm.edu.pl

Molecular Weight: HPMC with a higher molecular weight generally exhibits a greater water absorption capacity and, consequently, a higher degree of swelling. nih.govresearchgate.net The larger hydrodynamic volume occupied by the hydrated chains of high-molecular-weight polymers contributes to a more significant swollen mass. icm.edu.pl

Degree and Molar Substitution (DS and MS): The balance between hydrophobic methyl groups (DS) and hydrophilic hydroxypropyl groups (MS) is critical. Higher DS values tend to increase hydrophobicity, which can decrease the temperature at which phase transitions occur, while higher MS values increase hydrophilicity, promoting hydration. ulb.ac.be

pH of the Medium: The pH of the solvent significantly impacts the hydration and swelling of HPMC. icm.edu.pl HPMC's solubility is pH-dependent; it tends to be insoluble in low pH (acidic) conditions due to the protonation of its hydroxyl groups, which increases intermolecular hydrogen bonding. kimachemical.com As the pH becomes more alkaline, deprotonation of functional groups leads to increased solubility. kimachemical.com Magnetic resonance imaging studies have shown that the diffusion mechanism of the solvent into an HPMC matrix changes with pH, with different diffusion behaviors observed at pH 2, 7, and 12. icm.edu.pl

Polymer Concentration: As the concentration of HPMC in a solution increases, particularly beyond the critical overlap concentration where polymer coils begin to entangle, the hydration behavior and subsequent phase transitions are affected. ulb.ac.be

The following table summarizes the influence of these key factors on HPMC hydration and swelling.

| Factor | Effect on Hydration/Swelling | Scientific Rationale |

| High Molecular Weight | Increases water absorption and swelling. nih.govresearchgate.net | Larger hydrodynamic volume of polymer chains allows for greater water uptake. icm.edu.pl |

| High Degree of Substitution (DS) | Tends to decrease the temperature of phase transitions. ulb.ac.be | Increased hydrophobicity from methyl groups enhances hydrophobic interactions upon heating. ulb.ac.be |

| High Molar Substitution (MS) | Tends to be more hydrophilic, promoting hydration. ulb.ac.be | Hydroxypropyl groups increase the polymer's affinity for water molecules. ulb.ac.be |

| Low pH (Acidic) | Decreases solubility and can lead to aggregation. kimachemical.com | Protonation of hydroxyl groups increases intermolecular hydrogen bonding, reducing interaction with water. kimachemical.com |

| High pH (Alkaline) | Increases solubility and reduces aggregation. kimachemical.com | Deprotonation of functional groups leads to repulsion between polymer chains, enhancing solubility. kimachemical.com |

Characterization of Aggregate Formation and Dissolution Pathways

The dissolution of HPMC is not a simple process of individual chains dispersing. Instead, it often involves the formation and subsequent breakdown of aggregates. The gelation of HPMC upon heating is a prime example of controlled aggregation. This process is believed to follow a two-step mechanism: first, a phase separation occurs, and subsequently, fibrils that form in the polymer-rich phase entangle to create a three-dimensional gel network. researchgate.net

As temperature increases, HPMC chains undergo self-aggregation, which can lead to the formation of hydrophobic fibrils. researchgate.net The presence of bulky hydroxypropyl groups in HPMC, compared to methylcellulose, makes it more difficult for the polymer chains to pack closely together, which affects the rheological properties of the resulting solution or gel. researchgate.net The dissolution pathway can involve an initial decrease in viscosity as compact objects form, followed by an increase in viscosity as more linear, fibrillar structures develop and entangle. researchgate.net

Upon contact with water, the outer layer of an HPMC matrix swells, forming a gel layer that acts as a barrier. ulb.ac.be This swollen layer retards further water penetration and also controls the diffusion of other molecules from the matrix. ulb.ac.be The formation of this gel layer is a critical step in the dissolution pathway, particularly in applications like controlled-release formulations.

Environmental and Additive Effects on Solution Behavior

The thermodynamic behavior of HPMC in solution is highly sensitive to its environment, including the presence of ions and the pH of the medium. These factors can dramatically alter sol-gel transition temperatures, viscosity, and intermolecular forces.

Role of Ionic Media and Hofmeister Series Ions on Sol-Gel Transitions

The presence of inorganic salts can significantly influence the thermal gelation of HPMC solutions, an effect that generally follows the Hofmeister series. researchgate.net The Hofmeister series ranks ions based on their ability to structure or disrupt water, classifying them as "kosmotropes" (water structure-makers) or "chaotropes" (water structure-breakers). flinders.edu.aumdpi.com

Kosmotropic Anions (Salting-Out): Anions such as SO₄²⁻ and Cl⁻ are considered kosmotropes. These ions are strongly hydrated and promote the "salting-out" of polymers. researchgate.netflinders.edu.au They enhance hydrophobic interactions between HPMC chains by effectively competing for water molecules, which lowers the temperature required for the sol-gel transition. researchgate.net The effectiveness of anions in reducing the gelation temperature of HPMC solutions follows the Hofmeister series. researchgate.net For example, SO₄²⁻ has been shown to have the most significant enhancing effect on the phase transition rate due to its strong salting-out effect.

Chaotropic Anions (Salting-In): Chaotropes are weakly hydrated ions that tend to disrupt water structure and can increase the solubility of polymers. flinders.edu.aumdpi.com

Cation Effects: The effect of cations on the gelation temperature is generally less pronounced than that of anions. researchgate.net

Research indicates that salting-out salts promote the sol-gel transition of HPMC at lower temperatures by influencing the structure of water, which in turn affects interchain hydrogen bonding and the hydrophobic association of the polymer chains. researchgate.net

The table below illustrates the general effect of Hofmeister series ions on HPMC solutions.

| Ion Type | Examples | General Effect on HPMC | Mechanism |

| Kosmotropes ("salting-out") | SO₄²⁻, Cl⁻ | Promote gelation at lower temperatures. researchgate.net | Strongly hydrated ions that organize water, enhancing hydrophobic interactions between polymer chains. researchgate.netflinders.edu.au |

| Chaotropes ("salting-in") | SCN⁻, I⁻ | Inhibit gelation / Increase solubility. flinders.edu.aumdpi.com | Weakly hydrated ions that disrupt water structure, weakening hydrophobic interactions. flinders.edu.aumdpi.com |

pH-Dependent Changes in HPMC Molecular Orientation and Intermolecular Interactions

The pH of an aqueous solution profoundly alters the properties of HPMC by inducing conformational changes in the polymer molecules and modifying the nature of intermolecular interactions. kimachemical.com

At low pH (acidic conditions) , the hydroxyl groups on the HPMC backbone can become protonated. This leads to an increase in intermolecular hydrogen bonding between polymer chains, causing the molecules to aggregate. kimachemical.com This aggregation results in decreased solubility and higher solution viscosity. kimachemical.com Films formed from low-pH solutions tend to be more compact and dense. kimachemical.com

Conversely, at high pH (alkaline conditions) , deprotonation of the functional groups occurs. This introduces negative charges along the polymer chains, leading to electrostatic repulsion. This repulsion reduces aggregation and intermolecular hydrogen bonding, resulting in increased solubility and lower viscosity. kimachemical.com HPMC films prepared at higher pH levels exhibit greater porosity and flexibility. kimachemical.com

These pH-dependent conformational changes are leveraged in various applications. For example, the swelling and drug release from HPMC-based hydrogels can be tailored to specific pH environments. kimachemical.com The stability of emulsions and the texture of gels can also be controlled by adjusting the pH, which alters the molecular orientation of HPMC at interfaces. researchgate.netkimachemical.com

The following table summarizes the pH-dependent behavior of HPMC.

| pH Condition | Molecular State | Effect on Solubility | Effect on Viscosity |

| Low pH (Acidic) | Protonation of hydroxyl groups, increased intermolecular hydrogen bonding, aggregation. kimachemical.com | Decreased kimachemical.com | Increased kimachemical.com |

| Neutral pH | Balanced state. | Moderate | Moderate |

| High pH (Alkaline) | Deprotonation of functional groups, repulsion between chains, reduced aggregation. kimachemical.com | Increased kimachemical.com | Decreased kimachemical.com |

Influence of Surfactants and Co-solvents on Phase Equilibria

Detailed Research Findings

Detailed research specifically investigating the quantitative effects of a wide range of surfactants and co-solvents on the phase equilibria of this compound is limited in publicly accessible literature. However, based on the behavior of structurally similar cellulose ethers, such as hydroxypropyl methylcellulose (HPMC), a number of effects can be anticipated.

Influence of Surfactants:

The interaction between this compound and surfactants is complex and depends on the nature of the surfactant (anionic, cationic, or non-ionic) and its concentration.

Ionic Surfactants: Typically, ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) (anionic) and cetyltrimethylammonium bromide (CTAB) (cationic) are expected to interact with the hydrophobic regions of the cellulose ether. At low concentrations, these surfactants can bind to the polymer, leading to the formation of polymer-surfactant aggregates. This can either increase or decrease the LCST depending on the specific interactions. For instance, the introduction of charged head groups onto the polymer backbone can lead to electrostatic repulsion between polymer chains, which may increase solubility and thus raise the LCST. Conversely, the hydrophobic interaction between the surfactant tail and the polymer can promote aggregation, leading to a decrease in the LCST. Studies on similar cellulose ethers have shown that at concentrations below the critical micelle concentration (CMC) of the surfactant, the cloud point may initially decrease, while at concentrations above the CMC, the formation of micelles that can solubilize the polymer may lead to an increase in the cloud point. mdpi.comresearchgate.net

Non-ionic Surfactants: The effect of non-ionic surfactants on the phase behavior of cellulose ethers is generally less pronounced compared to ionic surfactants. researchgate.net Their interaction is primarily driven by hydrophobic forces. Depending on the hydrophilic-lipophilic balance (HLB) of the surfactant, they may have a modest effect on the LCST.

Influence of Co-solvents:

Co-solvents, such as alcohols and salts, can significantly modify the solvent quality for this compound and thus impact its phase transition temperature.

Alcohols: Short-chain alcohols like ethanol (B145695) can act as co-solvents. At low concentrations, they may enhance the solubility of the polymer by improving the solvent quality, potentially increasing the LCST. However, at higher concentrations, alcohols can disrupt the hydration shell around the polymer chains, promoting polymer-polymer interactions and leading to a decrease in the LCST. nih.govhpmc.com

Salts: The effect of salts on the LCST of cellulose ethers typically follows the Hofmeister series. mdpi.com "Salting-out" salts (kosmotropes), such as NaCl and Na2SO4, tend to decrease the LCST. polimi.itpolimi.itnih.gov These salts enhance the structure of water, which in turn promotes hydrophobic association of the polymer chains at lower temperatures. Conversely, "salting-in" salts (chaotropes), like NaI or NaSCN, tend to increase the LCST by disrupting the water structure and improving the solubility of the polymer. mdpi.com

Data Tables

Due to the scarcity of specific experimental data for this compound in the available literature, the following tables are presented as illustrative examples based on the well-documented behavior of the closely related Hydroxypropyl Methylcellulose (HPMC). These tables demonstrate the expected trends and the type of quantitative data required for a comprehensive understanding.

| Surfactant | Type | Concentration (mM) | Change in Cloud Point (°C) | Reference |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic | 2 | -5 | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 10 | +8 | researchgate.net |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 1 | -3 | researchgate.net |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 5 | +6 | researchgate.net |

| Triton X-100 | Non-ionic | 0.5% (w/v) | ~0 | researchgate.net |

| Co-solvent | Type | Concentration | Change in LCST (°C) | Reference |

|---|---|---|---|---|

| Sodium Chloride (NaCl) | Salt (Kosmotrope) | 0.1 M | -10 | polimi.it |

| Sodium Sulfate (Na2SO4) | Salt (Kosmotrope) | 0.1 M | -15 | polimi.it |